molecular formula C8H11NO3S B2421870 4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide CAS No. 220948-20-9

4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide

Cat. No.: B2421870
CAS No.: 220948-20-9
M. Wt: 201.24
InChI Key: IMAILDNLESYHOJ-LURJTMIESA-N
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Description

4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide is a chemical compound with the molecular formula C8H11NO3S and a molecular weight of 201.24 g/mol . It is a derivative of benzenesulfonamide, characterized by the presence of a hydroxyethyl group attached to the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide typically involves the reaction of benzenesulfonyl chloride with (S)-1-phenylethanol under basic conditions. The reaction proceeds through the formation of an intermediate sulfonyl ester, which is subsequently hydrolyzed to yield the desired sulfonamide . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or toluene.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide is unique due to its specific structural features, such as the hydroxyethyl group, which imparts distinct chemical and biological properties. This compound’s ability to inhibit carbonic anhydrase enzymes with high selectivity makes it a valuable candidate for therapeutic applications .

Properties

IUPAC Name

4-[(1S)-1-hydroxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-6(10)7-2-4-8(5-3-7)13(9,11)12/h2-6,10H,1H3,(H2,9,11,12)/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMAILDNLESYHOJ-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)S(=O)(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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